molecular formula C23H18FN5O3 B2919412 ethyl 3-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate CAS No. 1396854-76-4

ethyl 3-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate

Cat. No.: B2919412
CAS No.: 1396854-76-4
M. Wt: 431.427
InChI Key: UYFNNIMXUQNXOY-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Attachment of the Pyridinyl Moiety: The pyridinyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Amide Bond: The amide bond can be formed through a condensation reaction between the triazole derivative and an appropriate benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 3-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the fluorophenyl and pyridinyl groups can participate in π-π stacking interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Ethyl 3-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate can be compared with other similar compounds, such as:

    Ethyl 3-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Ethyl 3-[1-(2-bromophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    Ethyl 3-[1-(2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets due to the electronegativity and size of the fluorine atom.

Properties

IUPAC Name

ethyl 3-[[1-(2-fluorophenyl)-5-pyridin-2-yltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O3/c1-2-32-23(31)15-8-7-9-16(14-15)26-22(30)20-21(18-11-5-6-13-25-18)29(28-27-20)19-12-4-3-10-17(19)24/h3-14H,2H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFNNIMXUQNXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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